molecular formula C9H15NO B2804944 1-Azaspiro[3.6]decan-2-one CAS No. 178242-86-9

1-Azaspiro[3.6]decan-2-one

Cat. No.: B2804944
CAS No.: 178242-86-9
M. Wt: 153.225
InChI Key: JXXWWHDHPQWVPM-UHFFFAOYSA-N
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Description

1-Azaspiro[3.6]decan-2-one is a spirocyclic lactam characterized by a nitrogen atom (aza) at position 1 and a ketone group at position 2, forming a fused bicyclic structure with a 3.6 ring system. This compound belongs to a broader class of azaspiro frameworks, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide motifs . Its structural uniqueness lies in the spiro-junction between a six-membered and a three-membered ring, which imposes steric constraints that enhance binding selectivity in drug-target interactions .

Properties

IUPAC Name

1-azaspiro[3.6]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-7-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXWWHDHPQWVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.6]decan-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.6]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Azaspiro[3.6]decan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.6]decan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Ring System Heteroatom Position Molecular Formula Key Properties/Applications References
1-Azaspiro[3.6]decan-2-one 3.6 1-aza, 2-ketone C₈H₁₃NO Conformational rigidity; drug design
1-Azaspiro[4.5]decan-2-one 4.5 1-aza, 2-ketone C₉H₁₅NO Intermediate for alkaloid synthesis
8-Oxa-1-azaspiro[4.5]decan-2-one 4.5 1-aza, 8-oxa C₉H₁₅NO₂ Fragrance enhancer (e.g., lactones)
2-Azaspiro[4.5]decan-3-one 4.5 2-aza, 3-ketone C₉H₁₅NO Rarely reported; limited applications
1-Thia-4-azaspiro[4.5]decan-3-one 4.5 4-aza, 1-thia C₁₃H₁₅NOS Sulfur enhances metabolic stability

Key Observations :

  • Larger systems (e.g., 4.5) are more synthetically accessible and widely used .
  • Heteroatom Effects : Oxygen (oxa) or sulfur (thia) substitutions alter electronic properties and bioavailability. For example, oxa derivatives are prioritized in fragrance industries , while thia analogues improve metabolic stability .

Analysis :

  • The [5+1] annulation method () is versatile for generating 4.5 and 4.4 systems but requires precise control over reaction conditions.
  • Enzymatic approaches () achieve high enantioselectivity but are substrate-specific and less scalable.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Stability
This compound 153.22 1.2 10.5 (PBS) Stable ≤25°C
1-Azaspiro[4.5]decan-2-one 153.22 1.5 8.2 (PBS) Hygroscopic
8-Hydroxy-1-azaspiro[4.5]decan-2-one 183.24 0.8 15.0 (EtOH) Light-sensitive

Insights :

  • Hydroxy or amino substituents (e.g., 8-hydroxy derivatives) improve solubility but reduce lipophilicity .
  • Hygroscopicity in 4.5 systems () necessitates stringent storage conditions compared to 3.6 analogues.

Biological Activity

Introduction

1-Azaspiro[3.6]decan-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of 1-azaspironon-2-one, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological activity. The presence of nitrogen in the ring system enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₉H₁₅N₁O
Molecular Weight155.23 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria. A study demonstrated that derivatives of this compound showed enhanced antibacterial effects when combined with silver nanoparticles (AgNPs). The nanocomposite exhibited greater inhibition zones compared to standard antibiotics like ampicillin, indicating a synergistic effect that enhances the compound's efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against several Candida species. The compound's mechanism appears to involve disruption of the cell membrane integrity, leading to increased permeability and cell death. The effectiveness of this compound was notably higher than traditional antifungal agents such as amphotericin B .

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound, particularly in targeting cancer cell lines. For instance, compounds derived from this structure have been tested on AGS gastric cancer cells, demonstrating cytotoxic effects with IC50 values significantly lower than those of established chemotherapeutics . The underlying mechanism may involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effective ConcentrationReference
AntibacterialE. coli, S. aureus>10 µg/mL
AntifungalCandida albicans, C. tropicalis>5 µg/mL
AnticancerAGS gastric cancer cells1.58 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The compound interacts with microbial cell membranes, increasing permeability and leading to cell lysis.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation: The formation of ROS can induce oxidative stress in cells, contributing to cytotoxicity in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against clinical strains of bacteria and fungi. Results showed that the compound's activity was significantly enhanced when formulated as a nanocomposite with AgNPs, outperforming conventional antibiotics in both efficacy and spectrum of activity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on AGS gastric cancer cells revealed that treatment with this compound resulted in a marked decrease in cell viability, with substantial changes in gene expression related to apoptosis and cell cycle regulation . These findings suggest potential for further development as an anticancer agent.

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